3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate
Description
This compound is a coumarin derivative featuring a 2H-chromen-2-one core substituted at position 3 with a benzyl group, at position 4 with a methyl group, and at position 7 with a complex acetoxy moiety. The acetoxy group is further modified by a [(benzyloxy)carbonyl]amino(phenyl) substituent, which introduces carbamate and phenyl functionalities.
Properties
Molecular Formula |
C33H27NO6 |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
(3-benzyl-4-methyl-2-oxochromen-7-yl) 2-phenyl-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C33H27NO6/c1-22-27-18-17-26(20-29(27)40-31(35)28(22)19-23-11-5-2-6-12-23)39-32(36)30(25-15-9-4-10-16-25)34-33(37)38-21-24-13-7-3-8-14-24/h2-18,20,30H,19,21H2,1H3,(H,34,37) |
InChI Key |
QMHGGBBMGWDHMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(C3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Benzylation and Methylation: The chromen-2-one core is then subjected to benzylation and methylation reactions to introduce the benzyl and methyl groups at the appropriate positions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a reaction with benzyl chloroformate in the presence of a base.
Coupling with Phenylacetate: The final step involves the coupling of the intermediate with phenylacetate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related coumarin derivatives:
Structural and Functional Analysis
- Substituent Effects: Position 3: The benzyl group in the target compound provides greater lipophilicity compared to phenoxy () or chlorophenyl () substituents. This could influence membrane permeability in biological systems . Position 7: The [(benzyloxy)carbonyl]amino(phenyl)acetate group in the target compound introduces steric hindrance and carbamate functionality, which may enhance stability against hydrolysis compared to simpler esters (e.g., ) or amides () .
Synthetic Considerations :
- The synthesis of the target compound likely requires protection/deprotection strategies for the carbamate group, similar to methods described in (e.g., use of N-methylmorpholine and DMF for solubility) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
